Firefly luciferase-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

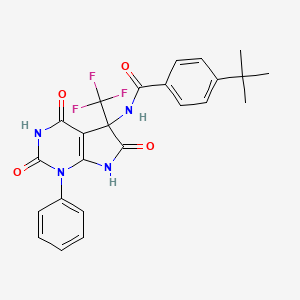

C24H21F3N4O4 |

|---|---|

Peso molecular |

486.4 g/mol |

Nombre IUPAC |

4-tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C24H21F3N4O4/c1-22(2,3)14-11-9-13(10-12-14)18(32)30-23(24(25,26)27)16-17(28-20(23)34)31(21(35)29-19(16)33)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,28,34)(H,30,32)(H,29,33,35) |

Clave InChI |

ZMQZJVKRBAFMFU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Firefly Luciferase-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-3 is a potent inhibitor of ATP-dependent luciferases, enzymes widely utilized in biomedical research and high-throughput screening (HTS) as reporter genes. Its ability to modulate luciferase activity makes it a valuable tool for assay development, validation, and as a control compound in drug discovery pipelines. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental considerations for this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C24H21F3N4O4 and a molecular weight of 486.44 g/mol .[1] Its chemical structure is detailed below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 898155-17-4 | [1] |

| Molecular Formula | C24H21F3N4O4 | [1] |

| Molecular Weight | 486.44 g/mol | [1] |

| SMILES | O=C1NC(N(C(N2)=C1C(NC(C3=CC=C(C(C)(C)C)C=C3)=O)(C(F)(F)F)C2=O)C4=CC=CC=C4)=O |

Biological Activity and Quantitative Data

This compound is a known inhibitor of firefly luciferase.[1][2] It also exhibits nanomolar inhibitory activity against NanoLuc luciferase, with a reported pIC50 of 7.5.[1][2] The primary scientific literature characterizing this inhibitor is the publication by Ho et al. in ACS Chemical Biology, 2013.[1][2]

Table 2: Reported Inhibitory Activity of this compound

| Target Enzyme | Measurement | Value | Reference |

| NanoLuc Luciferase | pIC50 | 7.5 | [1][2] |

| Firefly Luciferase | IC50 | Not explicitly available in search results |

Note: While identified as a firefly luciferase inhibitor, a specific IC50 value for this target was not found in the provided search results.

Mechanism of Action

The precise mechanism of inhibition of this compound against firefly luciferase (e.g., competitive, non-competitive, or uncompetitive) has not been detailed in the available search results. However, the general mechanism of firefly luciferase involves a two-step reaction. First, the enzyme catalyzes the adenylation of D-luciferin in the presence of ATP. Subsequently, the luciferyl-AMP intermediate is oxidized by molecular oxygen to produce oxyluciferin in an electronically excited state, which then decays to the ground state with the emission of light. Inhibitors can interfere with this process at various stages, such as by competing with the substrates (D-luciferin or ATP) for binding to the active site.

Experimental Protocols

A detailed experimental protocol for the inhibition of firefly luciferase by this compound from the primary literature was not available in the search results. However, a general protocol for a firefly luciferase inhibition assay is provided below. This protocol is intended as a guideline and should be optimized for specific experimental conditions.

General Firefly Luciferase Inhibition Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution containing recombinant firefly luciferase enzyme.

-

Prepare a substrate solution containing D-luciferin and ATP in an appropriate assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer with Mg2+).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the this compound solution at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Add the firefly luciferase enzyme solution to each well and incubate for a predetermined period at a controlled temperature to allow for inhibitor binding.

-

Initiate the luminescent reaction by adding the D-luciferin and ATP substrate solution to each well.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Firefly Luciferase Catalytic Pathway

The following diagram illustrates the two-step catalytic reaction of firefly luciferase, leading to the production of light.

Caption: The catalytic pathway of firefly luciferase.

Experimental Workflow for Luciferase Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a compound against firefly luciferase.

Caption: A typical workflow for a luciferase inhibition assay.

Logical Relationship of Luciferase Inhibition

This diagram illustrates the potential points of interference for an inhibitor in the firefly luciferase reaction.

Caption: Potential competitive inhibition of firefly luciferase.

References

In-Depth Technical Guide: Firefly Luciferase-IN-3 (CAS: 898155-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase-IN-3 is a potent small molecule inhibitor of ATP-dependent firefly luciferase, a critical tool in various biological assays. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in research settings. Notably, this inhibitor also exhibits nanomolar activity against NanoLuc luciferase, a factor to consider in dual-reporter assay design.

Chemical and Physical Properties

This compound, identified by the CAS number 898155-17-4, is a white to off-white solid compound. Its molecular formula is C₂₄H₂₁F₃N₄O₄, with a molecular weight of 486.44 g/mol .[1] Proper storage of the compound is crucial for maintaining its activity; it should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] When in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

| Property | Value |

| CAS Number | 898155-17-4 |

| Molecular Formula | C₂₄H₂₁F₃N₄O₄ |

| Molecular Weight | 486.44 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥90.0% |

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of the ATP-dependent firefly luciferase enzyme.[1] The canonical firefly luciferase reaction is a two-step process. First, the substrate D-luciferin is adenylated by ATP to form luciferyl-AMP. This intermediate then undergoes oxidative decarboxylation in the presence of oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it emits light.[2][3]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in biochemical assays. Optimization may be required for specific experimental conditions and assay formats.

Determination of IC₅₀ for Firefly Luciferase Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against firefly luciferase.

Materials:

-

Firefly luciferase enzyme (recombinant)

-

D-Luciferin substrate

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 8 mM MgSO₄, 0.1 mM EDTA, and 1 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare a solution of firefly luciferase in assay buffer. The final concentration should be within the linear range of the assay.

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. The concentrations should be optimized for the specific enzyme batch, typically around the Kₘ values.

-

-

Assay Plate Setup:

-

Add a fixed volume of the firefly luciferase solution to each well of the 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction and Measure Luminescence:

-

Using a luminometer with an injector, add the substrate solution to each well.

-

Immediately measure the luminescence signal. The integration time should be optimized based on the signal intensity.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data by setting the luminescence of the vehicle control wells to 100%.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Counterscreening for Off-Target Effects on NanoLuc Luciferase

Given the known activity of this compound against NanoLuc, it is essential to perform a counterscreen if this reporter is used in parallel.

Materials:

-

NanoLuc luciferase enzyme (recombinant)

-

Furimazine substrate

-

NanoLuc assay buffer

-

This compound (dissolved in DMSO)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Follow a similar serial dilution and plate setup as described in Protocol 3.1, substituting firefly luciferase and its substrates with NanoLuc luciferase and furimazine.

-

The pIC₅₀ value of 7.5 for NanoLuc inhibition can be used as a reference point for expected activity.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the firefly luciferase biochemical pathway and a general experimental workflow for inhibitor characterization.

Caption: Biochemical pathway of the firefly luciferase reaction and its inhibition.

Caption: General experimental workflow for IC₅₀ determination of a luciferase inhibitor.

References

An In-depth Technical Guide to Firefly Luciferase-IN-3 and a Related Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct small molecule inhibitors of firefly luciferase, both of which have been referred to in the literature as "Firefly luciferase-IN-3" or "Luciferase-IN-3". To ensure clarity, this document will delineate the properties, mechanisms, and experimental protocols associated with each compound individually.

Compound 1: A Dual Inhibitor of Firefly and NanoLuc Luciferases

This inhibitor, herein referred to as This compound (486.44 g/mol ) , is characterized by its dual inhibitory activity against both firefly luciferase and the engineered NanoLuc® luciferase.

Physicochemical and Inhibitory Data

| Property | Value | Reference |

| Molecular Weight | 486.44 g/mol | [1][2] |

| Chemical Formula | C24H21F3N4O4 | [2] |

| CAS Number | 898155-17-4 | [2] |

| Target(s) | ATP-dependent Luciferase (Firefly), NanoLuc Luciferase | [1][3] |

| pIC50 (NanoLuc) | 7.5 | [1][3] |

Note: A specific IC50 value for Firefly Luciferase is not explicitly stated in the primary literature, though it is described as an inhibitor.[1]

Mechanism of Action

This compound (486.44 g/mol ) functions as an inhibitor of ATP-dependent firefly luciferase.[1] The bioluminescence reaction catalyzed by firefly luciferase is a two-step process. Initially, the enzyme catalyzes the adenylation of D-luciferin by ATP to form luciferyl-AMP. This intermediate then reacts with molecular oxygen to produce an electronically excited oxyluciferin, which emits light upon decaying to its ground state.[4] Inhibitors of this process can act through various mechanisms, such as competing with the substrates (D-luciferin or ATP) or by binding to other sites on the enzyme. The precise mechanism for this specific inhibitor is not detailed in the available literature.

Experimental Protocols

The primary study identifying this compound screened a library of compounds against various reporter enzymes.[5] A general protocol for a firefly luciferase activity assay is as follows:

Biochemical Firefly Luciferase Inhibition Assay

-

Reagent Preparation : Prepare a buffer solution containing Tris-HCl, MgSO4, and DTT. Prepare stock solutions of firefly luciferase enzyme, D-luciferin, and ATP. The inhibitor is typically dissolved in DMSO.

-

Assay Procedure : In a 96-well or 384-well plate, add the firefly luciferase enzyme solution.

-

Add the test compound (this compound) at various concentrations.

-

Incubate for a defined period at a controlled temperature.

-

Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.

-

Data Acquisition : Immediately measure the luminescence signal using a luminometer.

-

Data Analysis : Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Logical Workflow for Inhibitor Screening

Compound 2: A Benzoxadiazole-based Firefly Luciferase Inhibitor

This second compound, also referred to as Luciferase-IN-3 and identified as compound 5h in its primary publication, is a potent inhibitor of firefly luciferase.[6]

Physicochemical and Inhibitory Data

| Property | Value | Reference |

| Molecular Weight | 292.09 g/mol | [6] |

| Chemical Formula | C11H6BrN3O2 | [6] |

| CAS Number | 690987-97-4 | [6] |

| Target | ATP-dependent Luciferase (Firefly) | [6] |

| IC50 (Firefly Luciferase) | ~1.26 µM (pIC50 of 5.9) | [7] |

Note: The related compound, Firefly luciferase-IN-2, was reported to have an IC50 of 3.2 µM against P. pyralis luciferase.[6]

Mechanism of Action

The bioluminescent reaction catalyzed by firefly luciferase involves the adenylation of D-luciferin followed by oxidation to produce light.[4] Many inhibitors of firefly luciferase are competitive with the D-luciferin substrate.[8] The structural class to which this compound belongs, benzoxadiazoles, are known to interact with the luciferin binding site.

Experimental Protocols

The inhibitory activity of this compound was characterized as part of a large-scale quantitative high-throughput screen (qHTS) of over 70,000 compounds against firefly luciferase.[7]

Quantitative High-Throughput Screening (qHTS) Protocol for Firefly Luciferase Inhibition

-

Assay Preparation : A solution of purified Photinus pyralis luciferase in assay buffer (e.g., Tris-HCl with stabilizers) is prepared.

-

Compound Dispensing : Compounds from a chemical library, including Luciferase-IN-3 (compound 5h), are acoustically dispensed into 1536-well plates to create a concentration gradient.

-

Enzyme Addition : The luciferase enzyme solution is dispensed into the assay plates containing the compounds.

-

Incubation : The plates are incubated for a specified time at room temperature.

-

Reaction Initiation and Detection : A detection reagent containing ATP and D-luciferin is added to the wells to start the reaction. Luminescence is immediately measured with a plate reader.

-

Data Analysis : Raw luminescence data is normalized against controls, and concentration-response curves are generated to determine the IC50 for each active compound.[7]

Signaling Pathway of Firefly Luciferase Bioluminescence and Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Firefly Luciferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Importance of Solubility in Drug Discovery

The solubility of a compound is a critical physicochemical property that significantly influences its biological activity and therapeutic potential. In the context of firefly luciferase inhibitors, poor solubility can lead to inaccurate in vitro assay results, hinder the development of reliable structure-activity relationships (SAR), and pose significant challenges for in vivo studies. Therefore, a thorough understanding and precise determination of a compound's solubility are paramount for any drug discovery program.

Solubility of D-Luciferin: A Key Reference

D-Luciferin is the substrate for firefly luciferase. Its solubility is well-characterized and serves as a useful benchmark for researchers working with the firefly luciferase system.

| Solvent/System | Concentration | Temperature | pH | Notes |

| DMSO | 10 mg/mL | Room Temp. | - | Tested for solubility. |

| Water (as free acid) | Insoluble | Room Temp. | Neutral | Requires addition of a base like NaHCO₃ to dissolve. |

| Water (as sodium salt) | Soluble | Room Temp. | > 6.5 | A faint yellow solution is formed. |

| Ethanol (N₂-sparged) | Soluble | Room Temp. | - | Used for determining extinction coefficient. |

| Tricine or HEPES buffer | Max. ~1.5 mM | Room Temp. | > 6 | For direct dissolution. |

| Aqueous Buffer (as K or Na salt) | Up to 100 mM | Room Temp. | > 6 | For concentrated stock solutions. |

Note: The addition of too much base to aqueous solutions of D-luciferin can cause oxidation, indicated by the formation of a green solution.

Experimental Protocol for Determining the Solubility of a Novel Firefly Luciferase Inhibitor

For novel compounds like Firefly luciferase-IN-3, where solubility data is not available, researchers must determine this property experimentally. The following protocol outlines a standard method for assessing thermodynamic solubility.

Materials

-

Test compound (e.g., this compound)

-

A panel of relevant solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline (PBS) at various pH values)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent in which it is freely soluble (e.g., 10 mM in DMSO).

-

Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of expected concentrations.

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a known volume of each test solvent in separate vials.

-

Ensure that undissolved solid is visible in each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker.

-

Incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Data Reporting: The solubility is reported as the mean concentration from replicate measurements (e.g., in µg/mL or mM).

Visualizing Key Processes

To aid in the understanding of the core concepts, the following diagrams illustrate the firefly luciferase signaling pathway and a generalized workflow for solubility determination.

Caption: The signaling pathway of the firefly luciferase-catalyzed reaction.

Firefly Luciferase-IN-3: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-3 (PubChem CID: 17087944) is a potent small molecule inhibitor of luciferases, enzymes widely used as reporters in high-throughput screening (HTS) and other biological assays. Understanding the target specificity of such inhibitors is critical for the accurate interpretation of assay results and for the development of orthogonal reporter gene assays. This technical guide provides an in-depth overview of the target specificity of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Target Specificity and Potency

This compound has been identified as a potent inhibitor of ATP-dependent firefly luciferase from Photinus pyralis. Furthermore, it exhibits significant inhibitory activity against NanoLuc luciferase, a smaller, brighter luciferase derived from the deep-sea shrimp Oplophorus gracilirostris. The inhibitory potency of this compound against these two key reporter enzymes is summarized in the table below.

| Target Enzyme | Organism of Origin | Inhibitor | pIC50 | IC50 | Notes |

| Firefly Luciferase | Photinus pyralis | This compound | Not Reported | Nanomolar range | Described as having "nM-level inhibitory activity"[1]. |

| NanoLuc Luciferase | Oplophorus gracilirostris | This compound | 7.5 | ~31.6 nM |

Table 1: Inhibitory Potency of this compound against Firefly and NanoLuc Luciferases. The pIC50 value for NanoLuc was converted to IC50 using the formula IC50 = 10^(-pIC50) M.

Biochemical Reaction of Firefly Luciferase

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, ATP, and molecular oxygen.

Figure 1: Simplified reaction pathway of firefly luciferase.

Experimental Protocols

The following is a representative protocol for a biochemical high-throughput screening assay to identify and characterize inhibitors of firefly luciferase. This protocol is based on methodologies commonly used in large-scale compound screening campaigns.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified firefly luciferase.

Materials:

-

Purified recombinant firefly luciferase (e.g., from Photinus pyralis)

-

D-luciferin

-

Adenosine triphosphate (ATP)

-

Assay buffer: 50 mM Tris-acetate, pH 7.5, 10 mM Mg-acetate, 0.01% Tween-20, 0.05% BSA

-

Test compounds (e.g., this compound) dissolved in DMSO

-

1536-well white, solid-bottom assay plates

-

Luminometer with reagent injectors

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions into the 1536-well assay plates.

-

Include positive controls (known luciferase inhibitors) and negative controls (DMSO only).

-

-

Reagent Preparation:

-

Prepare the firefly luciferase substrate solution in assay buffer containing D-luciferin and ATP at their respective Km concentrations (e.g., 10 µM each).

-

Prepare the firefly luciferase enzyme solution in assay buffer to a final concentration of 10 nM.

-

-

Assay Execution:

-

Using a flying reagent dispenser, add 3 µL of the luciferase substrate solution to each well of the assay plate.

-

Incubate the plate for a short period (e.g., 1-2 minutes) at room temperature.

-

Add 1 µL of the firefly luciferase enzyme solution to each well to initiate the reaction.

-

-

Data Acquisition:

-

Immediately measure the luminescence signal using a CCD imager-based luminometer (e.g., ViewLux).

-

The exposure time should be optimized based on signal intensity (typically 2-30 seconds).

-

-

Data Analysis:

-

Normalize the raw luminescence data to the controls (DMSO as 100% activity and a potent inhibitor as 0% activity).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Experimental and Logical Workflows

The identification and characterization of specific luciferase inhibitors like this compound are crucial for the development of robust and reliable reporter gene assays. The following diagrams illustrate a typical high-throughput screening workflow and the principle of a dual-luciferase assay for orthogonal validation.

Figure 2: High-throughput screening workflow for luciferase inhibitors.

Figure 3: Principle of a dual-luciferase reporter assay.

Conclusion

This compound is a potent, nanomolar inhibitor of both firefly and NanoLuc luciferases. Its well-characterized inhibitory profile makes it a valuable tool for validating reporter gene assay results and for the development of orthogonal assay systems. The experimental protocols and workflows described in this guide provide a framework for the identification and characterization of similar small molecule inhibitors, which is essential for ensuring the reliability and accuracy of high-throughput screening data. Researchers employing luciferase-based reporter systems should be aware of the potential for interference from compounds like this compound and should implement appropriate counterscreening strategies to validate their findings.

References

Firefly Luciferase-IN-3: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-3 (PubChem CID: 17087944) is a small molecule inhibitor of Firefly luciferase (FLuc), an enzyme widely utilized as a reporter in high-throughput screening (HTS) and various biological assays. The extensive use of FLuc as a reporter protein makes it imperative to characterize the selectivity of its inhibitors to avoid misinterpretation of screening results and to understand their potential polypharmacology. This technical guide provides a comprehensive overview of the known on-target and off-target effects of this compound, based on publicly available data.

The primary source of information for this compound is a 2013 study by Ho PI, et al., published in ACS Chemical Biology. This pivotal paper describes a reporter enzyme inhibitor study aimed at aiding the assembly of orthogonal reporter gene assays. While access to the full text of this publication is limited, this guide synthesizes the key findings available in the public domain and from vendor specifications.

On-Target and Off-Target Profile of this compound

This compound was identified as a potent inhibitor of Firefly luciferase. Crucially, subsequent characterization revealed its activity against NanoLuc (NLuc), a luciferase derived from the deep-sea shrimp Oplophorus gracilirostris. This cross-reactivity highlights the importance of comprehensive off-target profiling for any chemical probe.

Quantitative Inhibition Data

The following table summarizes the known inhibitory activities of this compound. It is important to note that a broader selectivity profile against other classes of enzymes, such as kinases or G-protein coupled receptors (GPCRs), is not publicly available and would require further experimental investigation.

| Target | Target Class | Activity Type | Value | Reference |

| Firefly Luciferase | Reporter Enzyme | Inhibition | Potent (Value N/A) | [1][2] |

| NanoLuc Luciferase | Reporter Enzyme | Inhibition | pIC50 = 7.5 (nM) | [1][2] |

Note: The specific IC50 or Ki value for Firefly luciferase is not available in the public domain abstracts and vendor information. The term "potent" is used as a qualitative descriptor based on the primary literature context.

Experimental Methodologies

While the detailed experimental protocols from the primary publication by Ho et al. are not fully accessible, this section outlines the probable methodologies used for determining the inhibitory activity of this compound, based on standard practices in the field of enzyme kinetics and inhibitor profiling.

Biochemical Luciferase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of Firefly luciferase and NanoLuc luciferase by this compound.

Principle: The enzymatic activity of luciferase is measured by the light output from the oxidation of its substrate (luciferin for FLuc, furimazine for NLuc). A decrease in light emission in the presence of the inhibitor corresponds to its inhibitory activity.

Generalized Protocol:

-

Reagents and Materials:

-

Purified recombinant Firefly luciferase and NanoLuc luciferase enzymes.

-

D-Luciferin substrate for Firefly luciferase.

-

Furimazine substrate for NanoLuc luciferase.

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer with appropriate pH and co-factors like ATP and Mg2+ for FLuc).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

384-well white opaque microplates.

-

Luminometer.

-

-

Assay Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

A fixed concentration of the luciferase enzyme is added to the wells of the microplate.

-

The serially diluted inhibitor is then added to the wells containing the enzyme and incubated for a defined period to allow for inhibitor-enzyme binding.

-

The luminescent reaction is initiated by the addition of the respective luciferase substrate.

-

Luminescence is immediately measured using a luminometer.

-

Control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with buffer only (background) are included.

-

-

Data Analysis:

-

The luminescence readings are corrected for background.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50 value.

-

Visualizations

Logical Workflow for Off-Target Profiling

The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a small molecule inhibitor like this compound.

Caption: Workflow for identifying and characterizing off-target effects.

Hypothetical Signaling Pathway Illustrating Off-Target Effects

This diagram illustrates how an inhibitor targeting a reporter enzyme could inadvertently affect a cellular signaling pathway if it has off-target activity.

Caption: On-target vs. potential off-target effects of an inhibitor.

Conclusion

This compound is a valuable chemical tool for studying the properties of Firefly luciferase and for developing orthogonal assay systems. Its known off-target activity against NanoLuc luciferase underscores the critical need for thorough selectivity profiling of any chemical probe. The lack of a publicly available, broad off-target screening profile for this compound represents a knowledge gap. Researchers using this compound should be aware of its potential to interact with other cellular components and are encouraged to perform appropriate control experiments to validate their findings. This guide provides a foundational understanding of the known properties of this compound and a framework for its informed use in scientific research.

References

In-Depth Technical Guide: Initial Characterization of Firefly Luciferase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Firefly luciferase-IN-3, a known inhibitor of firefly luciferase and NanoLuc luciferase. The information presented herein is compiled from publicly available research and is intended to guide researchers in utilizing and further characterizing this compound. This guide includes a summary of its known biochemical activities, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound, also identified as compound 5h in the scientific literature, is a small molecule inhibitor of ATP-dependent firefly luciferase (Photinus pyralis)[1][2]. Subsequent studies have also demonstrated its potent inhibitory activity against NanoLuc, a luciferase derived from the deep-sea shrimp Oplophorus gracilirostris[3]. Its dual inhibitory nature makes it a compound of interest for studies involving luciferase-based reporter gene assays, highlighting the importance of characterizing off-target effects in high-throughput screening. This guide serves as a central repository of the initial characterization data for this compound.

Biochemical Activity

This compound has been characterized as an inhibitor of both firefly and NanoLuc luciferases. The quantitative data from initial studies are summarized below.

Table 1: Quantitative Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Reference |

| Photinus pyralis Luciferase | IC50 | 3.2 µM | Auld DS, et al. (2008)[1] |

| NanoLuc Luciferase | pIC50 | 7.5 | Ho PI, et al. (2013)[3] |

Signaling Pathway

Firefly luciferase catalyzes the bioluminescent oxidation of D-luciferin in a two-step process that requires ATP and molecular oxygen. This compound acts as an inhibitor of this enzymatic reaction.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of luciferase inhibitors.

Firefly Luciferase Inhibition Assay

This protocol is adapted from the methods used for quantitative high-throughput screening to identify luciferase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Photinus pyralis luciferase.

Materials:

-

Purified recombinant Photinus pyralis luciferase

-

D-luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., Tris-HCl with MgSO4 and DTT)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Microplates (e.g., 384-well, white, solid bottom)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in the assay buffer.

-

Enzyme Preparation: Prepare a solution of firefly luciferase in the assay buffer at a predetermined concentration.

-

Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted compound solutions into the wells of the microplate. Include control wells with DMSO only.

-

Enzyme Addition: Add the firefly luciferase solution to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Substrate Addition: Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. Add this solution to all wells to initiate the luminescent reaction.

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer with an integration time of 1-10 seconds.

-

Data Analysis: Normalize the data using the control wells (DMSO only for 100% activity and a known inhibitor or no enzyme for 0% activity). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Firefly luciferase-IN-3 supplier and purchasing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase has become an indispensable tool in biological research, widely employed as a reporter gene to study gene expression, signal transduction, and for high-throughput screening in drug discovery. The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light. The intensity of this bioluminescent signal is directly proportional to the luciferase activity, providing a sensitive and quantitative readout.

This guide provides a comprehensive overview of Firefly luciferase-IN-3, a known inhibitor of both firefly luciferase and NanoLuc luciferase. We will cover its supplier, mechanism of action, and detailed experimental protocols for its use in inhibition assays.

Supplier and Purchasing Information

This compound (CID: 17087944) is commercially available from the following supplier:

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| MedchemExpress | This compound | HY-160870 | 898155-17-4 | C₂₄H₂₁F₃N₄O₄ | 486.44 g/mol | Inhibitor of ATP-dependent luciferase (Firefly luciferase) and NanoLuc (pIC₅₀ = 7.5).[1][2] |

Mechanism of Action

Firefly Luciferase Bioluminescence

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process:

-

Adenylation of Luciferin: In the presence of Magnesium (Mg²⁺) and Adenosine Triphosphate (ATP), firefly luciferase catalyzes the adenylation of D-luciferin to form luciferyl-AMP and pyrophosphate (PPi).

-

Oxidation of Luciferyl-AMP: The luciferyl-AMP intermediate is then oxidized by molecular oxygen (O₂) to produce an electronically excited oxyluciferin, carbon dioxide (CO₂), and Adenosine Monophosphate (AMP). As the excited oxyluciferin returns to its ground state, it emits a photon of light.

Inhibition by this compound

This compound acts as an inhibitor of this enzymatic reaction. While the precise mode of inhibition (e.g., competitive, non-competitive) is not explicitly detailed in the provided information, small molecule inhibitors of firefly luciferase often interact with the binding sites for D-luciferin or ATP.[3] Given that this compound also inhibits the structurally distinct NanoLuc luciferase, it may target a conserved feature or have a more complex mechanism of action.

Experimental Protocols

Firefly Luciferase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against firefly luciferase.

Materials:

-

Recombinant firefly luciferase

-

D-luciferin

-

ATP

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 1 mM DTT, 0.1% BSA)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

Opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in assay buffer.

-

Prepare a stock solution of D-luciferin in assay buffer.

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (vehicle control) to each well.

-

Add the firefly luciferase enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the luminescent reaction by adding the substrate solution containing D-luciferin and ATP.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data by setting the luminescence of the vehicle control (DMSO) to 100% activity.

-

Plot the percentage of luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

NanoLuc Luciferase Inhibition Assay

Given that this compound has known activity against NanoLuc, this protocol describes how to determine its IC₅₀ for this enzyme.[1]

Materials:

-

Recombinant NanoLuc luciferase

-

Nano-Glo® Luciferase Assay Reagent (contains the furimazine substrate)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

DMSO

-

Opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant NanoLuc luciferase in assay buffer.

-

Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

-

Prepare a stock solution and serial dilutions of this compound in DMSO.

-

-

Assay Protocol:

-

Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO to each well of a 96-well plate.

-

Add the NanoLuc luciferase enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Add the Nano-Glo® Luciferase Assay Reagent to each well.

-

Incubate for a few minutes as recommended by the manufacturer to allow the signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

Visualizations

Signaling Pathway

Caption: Firefly luciferase bioluminescence reaction and point of inhibition.

Experimental Workflow for IC₅₀ Determination

References

Methodological & Application

Application Notes and Protocols for Firefly Luciferase-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase is a widely utilized reporter enzyme in cell-based assays for studying gene regulation, signal transduction, and high-throughput screening (HTS) of small molecules. Its high sensitivity and broad dynamic range make it an invaluable tool. However, the reliability of luciferase-based assays can be compromised by compounds that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results. A significant challenge is the phenomenon of enzyme stabilization, where an inhibitor paradoxically increases the luminescent signal by protecting the luciferase protein from degradation.

Firefly luciferase-IN-3 (CID: 17087944) is an inhibitor of ATP-dependent luciferases.[1][2] While its primary reported activity is against NanoLuc luciferase, it also inhibits firefly luciferase.[1][2] These application notes provide detailed protocols for utilizing this compound as a control compound to identify false positives in HTS campaigns and as a tool for developing novel cellular uptake assays.

Mechanism of Action

The chemical reaction catalyzed by firefly luciferase involves the ATP-dependent oxidation of D-luciferin to produce light. This compound, a small molecule inhibitor, interferes with this process. Although the precise mechanism for this specific inhibitor is not extensively published, compounds with similar oxadiazole scaffolds have been shown to act as enzyme inhibitors through various modes, including competitive, non-competitive, and uncompetitive inhibition.[3][4] Some 1,3,4-oxadiazole (B1194373) derivatives have been shown to target enzymes like thymidylate synthase and topoisomerase II.[5] It is crucial to empirically determine the mechanism of inhibition for the specific luciferase variant and assay conditions being used.

Data Presentation

| Compound | Target | Activity (pIC50) | Reference |

| This compound | NanoLuc Luciferase | 7.5 | [1][2] |

| Firefly luciferase-IN-4 | Firefly Luciferase | 6.5 | [6] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar.

Experimental Protocols

Protocol 1: Control for False Positives in a Cell-Based Reporter Gene Assay

This protocol describes how to use this compound as a control to identify compounds that may directly inhibit the firefly luciferase enzyme in a primary high-throughput screen.

Materials:

-

Cells stably or transiently expressing a firefly luciferase reporter gene

-

Cell culture medium and supplements

-

White, opaque 96-well or 384-well assay plates

-

This compound

-

Test compounds from HTS library

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the cells expressing the firefly luciferase reporter into white, opaque assay plates at a predetermined optimal density.

-

Incubate the plates at 37°C in a CO2 incubator for 18-24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

-

Add the diluted this compound and the library compounds to their respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for the desired treatment period (e.g., 6-24 hours).

-

-

Luciferase Activity Measurement:

-

Equilibrate the assay plates and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each compound and for this compound relative to the vehicle control.

-

Compounds from the HTS library that show a dose-dependent decrease in luminescence, similar to this compound, are potential luciferase inhibitors and should be flagged for further investigation.

Protocol 2: In Vitro Counterscreen with Purified Firefly Luciferase

This protocol is a follow-up assay to confirm direct inhibition of the firefly luciferase enzyme by compounds identified in the primary screen.

Materials:

-

Purified recombinant firefly luciferase enzyme

-

Luciferase assay buffer (e.g., 20 mM Tricine, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

-

D-Luciferin solution

-

ATP solution

-

This compound

-

Hit compounds from the primary screen

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of purified firefly luciferase in luciferase assay buffer.

-

Prepare working solutions of D-luciferin and ATP.

-

-

Compound Addition:

-

Add serial dilutions of the hit compounds and this compound to the wells of the assay plate. Include vehicle-only controls.

-

-

Enzyme Reaction and Measurement:

-

Add the purified firefly luciferase enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the luminescent reaction by adding the D-luciferin and ATP solutions.

-

Immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the IC50 values for the hit compounds and this compound.

-

Compounds that inhibit the purified enzyme are confirmed as direct firefly luciferase inhibitors.

Protocol 3: Cellular Uptake Assay Using a Luciferase Inhibitor Conjugate (Exploratory)

This protocol provides a framework for a novel cell-based assay to study the cellular uptake of a molecule of interest (MOI) by conjugating it to a firefly luciferase inhibitor. The principle relies on the inhibitor quenching the intracellular luciferase signal upon cellular entry.

Materials:

-

Cells stably expressing firefly luciferase

-

Molecule of Interest (MOI) conjugated to a firefly luciferase inhibitor (e.g., a derivative of this compound)

-

Unconjugated MOI and unconjugated inhibitor as controls

-

Cell culture medium

-

White, opaque 96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed cells stably expressing firefly luciferase into white, opaque 96-well plates and incubate overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the MOI-inhibitor conjugate.

-

Include controls: cells treated with the unconjugated MOI, unconjugated inhibitor, and vehicle alone.

-

Incubate for different time points to assess the kinetics of uptake.

-

-

Luciferase Activity Measurement:

-

At each time point, wash the cells with PBS to remove any extracellular conjugate.

-

Lyse the cells and measure the intracellular luciferase activity as described in Protocol 1.

-

Data Analysis:

-

A decrease in luminescence in cells treated with the MOI-inhibitor conjugate compared to controls indicates cellular uptake of the conjugate.

-

The rate and extent of signal reduction can be used to quantify the cellular uptake of the MOI.

Visualizations

Caption: Workflow for identifying luciferase inhibitors.

Caption: Principle of the cellular uptake assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Firefly Luciferase-IN-3 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase, particularly from the species Photinus pyralis, is a widely utilized reporter enzyme in biological research and high-throughput screening (HTS) due to its high sensitivity and rapid signal generation.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2][3] The intensity of the bioluminescent signal is directly proportional to the luciferase activity, which can be correlated with gene expression levels or cell viability.

Firefly luciferase-IN-3 is a known inhibitor of ATP-dependent luciferases.[4] While its inhibitory activity has been quantified against NanoLuc with a pIC50 of 7.5, its specific activity against Photinus pyralis luciferase is a key parameter for its application in assays utilizing this common reporter enzyme.[4] These application notes provide a detailed protocol for performing in vitro assays to characterize the inhibitory effects of this compound on firefly luciferase.

Mechanism of Action of Firefly Luciferase

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process:

-

Adenylation of Luciferin: D-luciferin reacts with ATP in the presence of magnesium ions (Mg2+) to form luciferyl-AMP and pyrophosphate (PPi).[2][3]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring. This intermediate subsequently decarboxylates to produce oxyluciferin in an electronically excited state. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[2]

Inhibitors of firefly luciferase can act through various mechanisms, including competition with the substrates (D-luciferin or ATP), non-competitive inhibition, or uncompetitive inhibition.[1] Understanding the mechanism of inhibition is crucial for interpreting assay results accurately.

Quantitative Data Summary

| Compound | Target Luciferase | pIC50 | IC50 | Reference |

| This compound | NanoLuc | 7.5 | ~31.6 nM | [4] |

Experimental Protocols

This section provides a detailed protocol for a firefly luciferase inhibition assay in a 96-well plate format. This protocol can be adapted for other plate formats.

Materials and Reagents

-

Recombinant Firefly Luciferase (Photinus pyralis)

-

This compound

-

D-Luciferin

-

Adenosine 5'-triphosphate (ATP)

-

Bovine Serum Albumin (BSA)

-

Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgCl2, 0.1 mM EDTA, 1 mM DTT

-

DMSO (Dimethyl sulfoxide)

-

96-well white, opaque microplates

-

Luminometer

Reagent Preparation

-

Recombinant Firefly Luciferase Stock Solution: Reconstitute lyophilized firefly luciferase in the assay buffer to a final concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

D-Luciferin Stock Solution (10 mM): Dissolve D-luciferin in assay buffer to a final concentration of 10 mM. Aliquot and store protected from light at -20°C.

-

ATP Stock Solution (10 mM): Dissolve ATP in assay buffer to a final concentration of 10 mM. Aliquot and store at -20°C.

-

This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Store at -20°C.

-

Luciferase Working Solution: On the day of the experiment, dilute the firefly luciferase stock solution in assay buffer containing 0.1% BSA to the desired final concentration (e.g., 10 ng/µL). Keep on ice.

-

Substrate Working Solution: On the day of the experiment, prepare the substrate working solution by diluting the D-luciferin and ATP stock solutions in the assay buffer to the desired final concentrations (e.g., 100 µM D-luciferin and 500 µM ATP). Protect from light and keep at room temperature.

Assay Procedure

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).

-

Plate Layout:

-

Blank wells: 50 µL of assay buffer (no enzyme).

-

Control wells (0% inhibition): 45 µL of assay buffer and 5 µL of DMSO.

-

Inhibitor wells: 45 µL of assay buffer and 5 µL of the corresponding this compound dilution.

-

Positive control wells (optional): A known firefly luciferase inhibitor.

-

-

Enzyme Addition: Add 50 µL of the luciferase working solution to all wells except the blank wells. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Signal Initiation and Measurement:

-

Set the luminometer to inject 100 µL of the substrate working solution into each well.

-

Measure the luminescence immediately after substrate injection. A 2-second delay and a 10-second integration time are common settings for "flash" type assays. For "glow" type assays, a longer incubation of 5-10 minutes after substrate addition may be required before reading.

-

Data Analysis

-

Background Subtraction: Subtract the average luminescence signal of the blank wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Visualizations

Firefly Luciferase Signaling Pathway

References

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 3. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes: Inhibition of NanoLuc® Luciferase by Firefly Luciferase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

NanoLuc® (NLuc) luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, has become a prominent reporter in biological assays due to its small size (19.1 kDa), high stability, and exceptionally bright, glow-type luminescence.[1][2][3] Its ATP-independent nature simplifies assay design and reduces interference from cellular metabolic states.[4] Firefly luciferase-IN-3 (CID: 17087944) has been identified as a potent, nanomolar-level inhibitor of NanoLuc® luciferase, in addition to its inhibitory activity against ATP-dependent firefly luciferase.[5][6][7] This cross-reactivity presents both a consideration for dual-luciferase assays and an opportunity for the development of specific NanoLuc® inhibitors as tool compounds. These application notes provide detailed protocols and data for utilizing this compound as an inhibitor of NanoLuc® luciferase in in vitro biochemical assays.

Data Presentation

The inhibitory potency of this compound against NanoLuc® luciferase has been quantified, providing a key metric for its application as a research tool.

Table 1: Inhibitory Activity of this compound against NanoLuc® Luciferase

| Compound | Target Luciferase | Parameter | Value | Reference |

| This compound | NanoLuc® | pIC50 | 7.5 | [5][6][7] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 7.5 corresponds to an IC50 in the nanomolar range.

Signaling and Reaction Pathways

The bioluminescent reaction of NanoLuc® luciferase is a simple, ATP-independent oxidation of its substrate, furimazine. Inhibition by this compound interferes with this process, reducing the light output.

Caption: Inhibition of the NanoLuc® luciferase reaction by this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro biochemical assay to determine the inhibitory activity of this compound against purified NanoLuc® luciferase.

Protocol 1: In Vitro Inhibition of NanoLuc® Luciferase

Objective: To measure the dose-dependent inhibition of NanoLuc® luciferase by this compound and determine the IC50 value.

Materials:

-

Purified NanoLuc® Luciferase

-

This compound

-

Nano-Glo® Luciferase Assay Buffer

-

Nano-Glo® Luciferase Assay Substrate (Furimazine)

-

DMSO (for compound dilution)

-

Assay Buffer (e.g., Tris-Cl buffer with BSA)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Experimental Workflow:

Caption: Workflow for the in vitro NanoLuc® luciferase inhibition assay.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.

-

-

Assay Plate Preparation:

-

Add a small volume (e.g., 1 µL) of each diluted this compound concentration to the wells of a white, opaque assay plate. Include wells with DMSO only as a no-inhibitor control.

-

-

Enzyme Preparation:

-

Dilute the purified NanoLuc® luciferase to the desired working concentration in the assay buffer. The optimal concentration should provide a robust and stable luminescent signal.

-

-

Enzyme-Inhibitor Incubation:

-

Add the diluted NanoLuc® luciferase solution to each well of the assay plate containing the inhibitor.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the Nano-Glo® Luciferase Assay Substrate with the Nano-Glo® Luciferase Assay Buffer according to the manufacturer's instructions (typically a 1:50 ratio).[2] Allow this reagent to equilibrate to room temperature.

-

Add the Nano-Glo® Luciferase Assay Reagent to each well to initiate the luminescent reaction. The volume added is typically equal to the volume already in the well.

-

Wait for the signal to stabilize (typically 3-10 minutes).[4][8]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data, with the DMSO-only wells representing 100% activity and a no-enzyme control representing 0% activity.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, from which the pIC50 can be calculated.

-

Considerations for Assay Optimization:

-

Furimazine Concentration: The concentration of furimazine can impact the apparent inhibitory potency. It is recommended to use a furimazine concentration at or below its Km for NanoLuc® to accurately determine competitive inhibition. The optimal concentration is typically the lowest concentration that provides a maximal and stable signal.[8]

-

Enzyme Concentration: The concentration of NanoLuc® should be optimized to ensure the luminescent signal is within the linear range of the luminometer.

-

Incubation Times: The pre-incubation time of the enzyme and inhibitor, as well as the signal stabilization time after substrate addition, should be optimized for reproducibility.

Conclusion

This compound serves as a valuable tool compound for studying the inhibition of NanoLuc® luciferase. The provided protocols offer a framework for researchers to conduct in vitro inhibition assays to further characterize this interaction and to screen for novel NanoLuc® inhibitors. Careful optimization of assay parameters is crucial for obtaining accurate and reproducible results. The cross-reactivity of this compound also highlights the importance of thorough characterization of inhibitors in multiplexed reporter gene assays.

References

- 1. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Recommended concentration of Firefly luciferase-IN-3 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Firefly luciferase-IN-3, a known inhibitor of ATP-dependent firefly luciferase. The provided information is based on available data and established methodologies for characterizing luciferase inhibitors.

Introduction

This compound (PubChem CID: 17087944) is a small molecule inhibitor of firefly luciferase. It has also been shown to inhibit NanoLuc® luciferase with nanomolar potency (pIC50 = 7.5)[1][2][3][4]. Understanding the effective concentration and experimental application of this inhibitor is crucial for its use in reporter gene assays and other luciferase-based technologies. These notes provide a guideline for determining its optimal concentration and for its use in both in vitro and cell-based assays.

Quantitative Data

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁F₃N₄O₄ | [4] |

| Molecular Weight | 486.44 g/mol | [4] |

| Target(s) | Firefly Luciferase, NanoLuc® Luciferase | [1][2][3] |

| Reported Activity | nM-level inhibitory activity against NanoLuc® (pIC50 = 7.5) | [1][2][3] |

| Screening Concentration | 10 µM | [5] |

Signaling Pathway and Mechanism of Action

Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. As an inhibitor, this compound interferes with this process, leading to a reduction in the luminescent signal. The exact mechanism of inhibition (e.g., competitive, non-competitive) for this compound is not specified in available literature and may need to be determined experimentally.

Figure 1: Simplified signaling pathway of the firefly luciferase reaction and the point of inhibition by this compound.

Experimental Protocols

In Vitro IC50 Determination of this compound

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against purified firefly luciferase enzyme.

Materials:

-

Purified recombinant firefly luciferase

-

This compound

-

D-Luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)

-

DMSO (for dissolving the inhibitor)

-

Opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. A common starting point would be to bracket the initial screening concentration of 10 µM (e.g., from 100 µM down to 1 nM).

-

Prepare Luciferase Solution: Dilute the purified firefly luciferase in cold assay buffer to the desired working concentration.

-

Prepare Substrate Solution: Prepare a solution of D-luciferin and ATP in the assay buffer.

-

Assay: a. Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the opaque plate. b. Add the diluted firefly luciferase solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate solution to each well. d. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Subtract the background luminescence (wells with no enzyme). b. Normalize the data by setting the luminescence of the vehicle control (DMSO) to 100% activity. c. Plot the normalized luminescence against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Experimental workflow for determining the in vitro IC50 of this compound.

Cell-Based Assay Protocol

This protocol provides a general method for testing the effect of this compound on firefly luciferase activity in a cellular context.

Materials:

-

Mammalian cells expressing firefly luciferase

-

Cell culture medium

-

This compound

-

DMSO

-

Opaque 96-well cell culture plates

-

Cell lysis buffer (e.g., Passive Lysis Buffer)

-

Luciferase assay reagent (containing D-luciferin and ATP)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the firefly luciferase-expressing cells into an opaque 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). b. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control (DMSO). c. Incubate the cells for the desired period (e.g., 1, 6, or 24 hours).

-

Cell Lysis: a. Remove the treatment medium and wash the cells with PBS. b. Add cell lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking).

-

Luminescence Measurement: a. Transfer the cell lysate to an opaque assay plate. b. Add the luciferase assay reagent to each well. c. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luminescence values to a measure of cell viability (e.g., a parallel assay for ATP content or a cytotoxicity assay) if there is a concern that the inhibitor affects cell health. b. Plot the normalized luminescence against the inhibitor concentration to determine the in-cell effective concentration.

Figure 3: Workflow for a cell-based firefly luciferase inhibition assay.

Troubleshooting

-

High Background Luminescence: Ensure that the assay plates and reagents are not contaminated. Use a "no-enzyme" control to determine the background signal.

-

Low Signal: Check the activity of the luciferase enzyme and the integrity of the D-luciferin and ATP. Ensure that the cell lysis was efficient.

-

Inconsistent Results: Ensure accurate pipetting, especially during serial dilutions. Maintain consistent incubation times and temperatures.

Conclusion

This compound is a useful tool for modulating the activity of firefly and NanoLuc® luciferases. The provided protocols offer a starting point for researchers to determine the optimal working concentration of this inhibitor for their specific experimental needs. It is recommended to perform a full dose-response analysis to accurately determine the IC50 in the chosen assay system.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and instrumentation. Always follow good laboratory practices and consult the relevant safety data sheets.

References

Application Notes and Protocols for In Vivo Imaging with Firefly Luciferase and Firefly Luciferase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and widely adopted technology for non-invasive in vivo imaging in preclinical research. The Firefly luciferase (FLuc) reporter gene system is a cornerstone of BLI, enabling real-time monitoring of biological processes such as gene expression, cell trafficking, and tumor growth in small animal models.[1][2][3] FLuc, an enzyme isolated from the North American firefly Photinus pyralis, catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of visible light that can be detected and quantified.[1][3][4] The intensity of the bioluminescent signal is directly proportional to the number of luciferase-expressing cells, providing a quantitative measure of the biological process under investigation.

This document provides detailed application notes and experimental protocols for in vivo imaging using Firefly luciferase. Additionally, it summarizes the currently available information on Firefly luciferase-IN-3, a known inhibitor of ATP-dependent luciferases.

I. Firefly Luciferase for In Vivo Imaging

Principle of Firefly Luciferase Bioluminescence

The bioluminescent reaction catalyzed by Firefly luciferase is a two-step process that requires the substrate D-luciferin, adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[1][3][4]

-

Adenylation: D-luciferin reacts with ATP to form luciferyl-adenylate and pyrophosphate.

-

Oxidation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it releases energy in the form of a photon of light.

The emitted light has a peak wavelength of approximately 562 nm (yellow-green).[5] However, red-shifted variants of Firefly luciferase have been developed to improve tissue penetration of the light signal, enhancing sensitivity for deep-tissue imaging.[5]

Signaling Pathway: Firefly Luciferase Bioluminescent Reaction

Caption: The enzymatic reaction catalyzed by Firefly luciferase.

Applications in In Vivo Imaging

-

Oncology Research: Tracking tumor growth and metastasis, and assessing the efficacy of anti-cancer therapies.

-

Immunology: Monitoring the trafficking and activation of immune cells.

-

Gene Therapy: Assessing the delivery and expression of therapeutic genes.

-

Infectious Disease: Visualizing the spread of pathogens and the response to antimicrobial agents.

-

Stem Cell Biology: Tracking the fate and engraftment of transplanted stem cells.

Experimental Protocol for In Vivo Bioluminescence Imaging

This protocol provides a general guideline for in vivo imaging of luciferase-expressing cells in mice.

Materials:

-

Mice bearing cells stably expressing Firefly luciferase.

-

D-Luciferin potassium or sodium salt (in vivo grade).

-

Sterile Phosphate-Buffered Saline (PBS) or sterile saline.

-

Anesthetic (e.g., isoflurane).

-

In vivo imaging system (e.g., IVIS, PerkinElmer).

Procedure:

-

D-Luciferin Preparation:

-

Prepare a stock solution of D-Luciferin at 15 mg/mL in sterile PBS.

-

Filter-sterilize the solution using a 0.22 µm filter.

-

Store aliquots at -20°C or -80°C, protected from light.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized mouse inside the imaging chamber.

-

-

D-Luciferin Administration:

-

Administer the prepared D-Luciferin solution via intraperitoneal (IP) injection. A typical dose is 150 mg/kg body weight.

-

-

Image Acquisition:

-

Acquire bioluminescent images at multiple time points (e.g., 10, 15, and 20 minutes) post-luciferin injection to determine the peak signal.

-

The optimal imaging time can vary depending on the animal model and the location of the luciferase-expressing cells.

-

Set the exposure time to achieve a good signal-to-noise ratio without saturation.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) around the bioluminescent signals.

-

Quantify the signal intensity as total flux (photons/second) or radiance (photons/second/cm²/steradian).

-

Experimental Workflow: In Vivo Bioluminescence Imaging

Caption: A typical workflow for an in vivo bioluminescence imaging experiment.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| D-Luciferin Dose | 150 mg/kg | [2][6] |